N~2~-(2-ethylphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(2-ethylphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3774317
CAS Number:
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4‐Substituted 1‐(2‐methoxyphenyl)piperazine Derivatives

Compound Description: This group encompasses a series of compounds synthesized and evaluated for their affinity towards serotonergic receptors and potential antidepressant-like activity. They were tested for their effects on 5-HT1A, 5-HT6, and 5-HT7 receptors, as well as in vivo for antidepressant and sedative activity. [, ]

4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives

Compound Description: This set of compounds was synthesized and tested for antimicrobial activity against bacteria (S. aureus and E.coli) and fungi (C. albicans). []

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (6b, EP128265, MPI-0441138)

Compound Description: This compound serves as a lead compound in a study aimed at developing potent apoptosis inducers as anticancer agents. []

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827)

Compound Description: This molecule emerged as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This compound was investigated as an active pharmaceutical ingredient (API), and a study focused on developing an HPLC method for determining impurities in its bulk drug substance. []

[1-(2-methoxyphenyl)-3-(4-chlorophenyl)]triazene (HL)

Compound Description: This compound acts as a ligand, forming a complex with Hg(NO3)2. []

1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone (2-MPMP)

Compound Description: The metabolism of this potential radioligand for adrenal pathology was studied in rats. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antifungal activity, with some showing significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

Tris(2-methoxyphenyl)antimony Bis(2,5-difluorobenzoate)

Compound Description: This compound is an organometallic antimony complex synthesized and characterized via X-ray diffraction analysis. []

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: This compound acts as a potent and selective 5-HT1A receptor antagonist. Numerous studies explored its use for in vivo imaging of 5-HT1A receptors using PET. [, , , , ]

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

Compound Description: This compound acts as a selective serotonin 2A receptor inverse agonist, exhibiting potential as an antipsychotic drug. [, ]

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

Compound Description: This group encompasses a series of compounds designed and synthesized to target dopamine D2 and D3 receptors. These compounds showed varying affinities and selectivities towards these receptors, with some exhibiting promising pharmacological profiles for further development. []

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides

Compound Description: These compounds were synthesized and evaluated as potential 5-HT7 receptor agents. Studies focused on optimizing the alkyl chain length, substitution pattern on the aryl ring, and their effects on binding affinity and functional activity at the 5-HT7 receptor. [, ]

N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

Compound Description: This compound exhibits anti-atopic dermatitis activity by suppressing the sphingosylphosphorylcholine receptor. Metabolic studies using human liver microsomes identified various metabolites, including an unusual C-demethylated product formed via a CYP3A4-mediated reaction. []

N-[3-[4-(2-methoxyphenyl)piperaziny-1-yl]propyl]cyclam (MPPC)

Compound Description: This compound was synthesized as a potential 5-HT1A receptor ligand and successfully radiolabeled with a 99mTc-nitrido core for potential use in SPECT imaging. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: This novel small-molecule antagonist targets corticotropin-releasing factor 1 (CRF1) receptors. Studies characterized its in vitro pharmacological profile and evaluated its radiolabeled counterpart ([3H]SN003) as a potential tool for studying CRF1 receptors. []

(2S,3R)-N-((S)-3-(Cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propenamide (KZR-616).

Compound Description: This compound is a selective inhibitor of the immunoproteasome subunit LMP7 and is currently undergoing clinical trials for treating rheumatic diseases. Its development highlights the importance of specific inhibition profiles for therapeutic efficacy. []

Properties

Product Name

N~2~-(2-ethylphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H22N2O4S/c1-4-14-9-5-7-11-16(14)20(25(3,22)23)13-18(21)19-15-10-6-8-12-17(15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21)

InChI Key

QTFIBIHNBWBNHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.